molecular formula C8H11NO2S B147245 N-Methyl-p-toluenesulfonamide CAS No. 640-61-9

N-Methyl-p-toluenesulfonamide

Cat. No. B147245
CAS RN: 640-61-9
M. Wt: 185.25 g/mol
InChI Key: GWLOGZRVYXAHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-p-toluenesulfonamide is a chemical compound that has been utilized in various organic synthesis reactions. It serves as a nitrogen resource in aminobromination reactions of alkenes, which proceed without a catalyst and result in vicinal haloamines with good yields and selectivity . Additionally, it has been used as a starting material for the synthesis of pyrrole compounds through aminomethylation reactions , and for the preparation of 3-aminopyrazolo[3,4-d]pyrimidine derivatives . The compound has also been mentioned as a precursor in the synthesis of potential PET selective CB2 radioligands .

Synthesis Analysis

N-Methyl-p-toluenesulfonamide can be synthesized through various methods. One common approach involves the reaction of p-toluenesulfonamide with electrophilic reagents such as thionyl chloride or N-chlorosulfinylimidazole to generate N-sulfinyl-p-toluenesulfonamide, which can then be further modified . The synthesis processes are characterized by their convenience and high yields, making N-Methyl-p-toluenesulfonamide a readily available reagent for further chemical transformations.

Molecular Structure Analysis

The molecular structure of N-Methyl-p-toluenesulfonamide-related compounds has been studied using X-ray diffraction techniques. For instance, the Wittig-type reaction of N-sulfinyl-p-toluenesulfonamide with various ylides leads to the formation of structurally unique spiro-fused tricyclic adducts, whose structures were confirmed by X-ray analysis . Additionally, crystallographic studies have revealed significant conformational differences in N-sulfonylpyrazole derivatives of N-Methyl-p-toluenesulfonamide, which may influence their biological activity .

Chemical Reactions Analysis

N-Methyl-p-toluenesulfonamide participates in a variety of chemical reactions. It acts as an electrophilic nitrogen source in aminobromination reactions, contributing to the formation of vicinal haloamines . It is also involved in the generation of N-tosyl-aminomethylated compounds, which can be further converted into N-tosylpyrroles . Moreover, it reacts with active methylene compounds to yield intermediates for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical properties of N-Methyl-p-toluenesulfonamide derivatives include melting points and boiling points that vary depending on the specific compound. For example, N-sulfinyl-p-toluenesulfonamide has a melting point of 53°C and a boiling point of 130-140°C at 0.06 mmHg . These compounds are generally soluble in organic solvents such as benzene, toluene, and halogenated solvents. Precautions must be taken when handling these compounds as they can hydrolyze to p-toluenesulfonamide and should be stored in an inert environment to prevent degradation .

Scientific Research Applications

  • Precursor for Diazomethane Production : N-Methyl-N-nitroso-p-toluenesulfonamide, a derivative of N-Methyl-p-toluenesulfonamide, is used in the continuous production of diazomethane, a reactive and selective reagent in pharmaceutical and fine chemical manufacturing. Microreaction technology enhances the process safety and efficiency (Struempel, Ondruschka, & Stark, 2009).

  • Aminomethylation of Compounds : N-Methyl-p-toluenesulfonamide participates in aminomethylation reactions, forming N-tosyl-aminomethylated compounds. These reactions are crucial for synthesizing pyrrole compounds, which have various applications in organic chemistry (Kinoshita, Inomata, Hayashi, Kondoh, & Kotake, 1986).

  • In Vitro DNA Interaction Studies : Research on N-Methyl-N'-nitro-N-nitroguanidine and N-Methyl-N-nitroso-p-toluenesulfonamide has shown their ability to methylate DNA in vitro. This has implications for understanding the biochemical pathways and potential mutagenic effects of these compounds (McCalla, 1968).

  • Catalytic Reactions : N-Methyl-p-toluenesulfonamide is utilized in catalyst-free aminobromination of alkenes. This process is significant for the synthesis of vicinal haloamines, which are valuable in various organic syntheses (Zhang, An, Zheng, Pan, & Li, 2010).

  • Synthesis of Taxol Side-Chain : A derivative of N-Methyl-p-toluenesulfonamide is used in the catalytic asymmetric aminohydroxylation process for the synthesis of the taxol side-chain. This highlights its application in pharmaceutical synthesis, particularly in cancer treatment drugs (Li & Sharpless, 1996).

  • Preparation of Novel Ring Systems : N-Methyl-p-toluenesulfonamide is involved in the preparation of unique ring systems like diazabicyclo[3.3.0]octane and triheterocyclic [3.3.3]propellane, which are of interest in developing new organic compounds (Dave et al., 1996).

  • Gas Chromatography Applications : In analytical chemistry, N-Methyltolbutamide derived from N-Methyl-p-toluenesulfonamide is used in gas chromatography for the determination of tolbutamide in serum, showcasing its role in analytical methodologies (Simmons, Ranz, & Picotte, 1972).

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : N-Methyl-p-toluenesulfonamide is used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, indicating its utility in heterocyclic chemistry (Tominaga, Hara, Honkawa, & Hosomi, 1990).

  • Aza-Michael Addition Reactions : Utilized in aza-Michael addition reactions, N-Methyl-p-toluenesulfonamide contributes to the synthesis of p-toluenesulfonamide derivatives, demonstrating its versatility in synthetic organic chemistry (Imanzadeh, Kazemi, Zamanloo, & Mansoori, 2013).

  • Alkylation in Organic Synthesis : It is used in Mitsunobu-type alkylation reactions to produce N-substituted sulfonamides. This method is beneficial for synthesizing primary and secondary amines (Tsunoda, Yamamoto, Goda, & Ito, 1996).

Safety And Hazards

N-Methyl-p-toluenesulfonamide should be handled with care to avoid dust formation and inhalation of dust. In case of skin contact, it should be washed off immediately with soap and plenty of water. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing .

properties

IUPAC Name

N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)12(10,11)9-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLOGZRVYXAHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060938
Record name Benzenesulfonamide, N,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white crystalline powder; [Acros Organics MSDS]
Record name N-Methyl-p-toluenesulfonamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21269
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000282 [mmHg]
Record name N-Methyl-p-toluenesulfonamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21269
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-Methyl-p-toluenesulfonamide

CAS RN

640-61-9
Record name N-Methyl-p-toluenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-p-toluenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-p-toluenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, N,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyltoluene-4-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-p-toluenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-p-toluenesulfonamide
Reactant of Route 3
N-Methyl-p-toluenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-p-toluenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-p-toluenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Methyl-p-toluenesulfonamide

Citations

For This Compound
356
Citations
C Pastoriza, JM Antelo… - Journal of Physical Organic …, 2013 - Wiley Online Library
… N-methyl-p-toluenesulfonamide (98 %, Aldrich) with sodium hypochlorite in basic medium. N-methyl-p-toluenesulfonamide … as many as N-methyl-p-toluenesulfonamide moles were …
Number of citations: 10 onlinelibrary.wiley.com
C Bravo, P Herves, JR Leis… - Journal of Physical …, 1990 - ACS Publications
The acid denitrosationof A-methyl-A-nitroso-p-toluenesulfonamide (MNTS) has been studied in the presence of anionic, cationic, and nonionic surfactants. Both cationic and nonionic …
Number of citations: 40 pubs.acs.org
U Schulz, DR McCalla - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… Isolation of N-methyl-p-toluenesulfonamide and appearance of a red color are considered sufficient evidence for eq. [I]. Solutions of tliionitrites are known to be red (9, lo), though there …
Number of citations: 138 cdnsciencepub.com
G Zhang, G An, J Zheng, Y Pan, G Li - Tetrahedron Letters, 2010 - Elsevier
… A catalyst-free electrophilic aminobromination system was described with N-methyl-p-toluenesulfonamide (p-TsNHCH 3 ) and N-bromosuccinimide (NBS) as nitrogen and bromine …
Number of citations: 23 www.sciencedirect.com
M Struempel, B Ondruschka, A Stark - Organic Process Research …, 2009 - ACS Publications
… As a result, the amidation of 1 to N-methyl-p-toluenesulfonamide (2) as the first reaction step is performed continuously in >90% yield and maximum space-time yields of up to 75 kg L −…
Number of citations: 29 pubs.acs.org
JD Larsen, H Bundgaard - International journal of pharmaceutics, 1987 - Elsevier
… N-acetyl derivative (XII) of N-methyl-ptoluenesulfonamide … the rate of hydrolysis of N-acetyl-Nmethyl-p-toluenesulfonamide … for the N-acetyl derivative of N-methyl-ptoluenesulfonamide, …
Number of citations: 54 www.sciencedirect.com
SWJ Shields, JM Manthorpe - Journal of Labelled Compounds …, 2014 - Wiley Online Library
… N-Boc N-methyl p-toluenesulfonamide (8) was dissolved in neat TFA and after 1 h, a solution of aqueous NaNO 2 , NaOAc and NaCl was added.29 The desired product, N-methyl-N-…
XQ Zhu, Q Li, J Lu, Y Li, J He, JP Cheng - Research on Chemical …, 2000 - Springer
… Reaction of MNTS 1 with 3,6-dibromocarbazole 2 in dry acetonitrile under argon yielded two products, N-methyl-p-toluenesulfonamide 4 and N-nitroso-3,6dibromocarbazole 5 (Eq. 1) …
Number of citations: 1 link.springer.com
M Börzsönyi, K Sajgò, G Török, A Pintér, J Tamás… - Neoplasma, 1988 - europepmc.org
N-nitroso-N-methyl-p-toluenesulfonamide (NMTS, diazald, CAS 80-11-5) is a widely used compound for laboratory production of diazomethane. The present results showed that the …
Number of citations: 6 europepmc.org
JD Larsen, H Bundgaard, VHL Lee - International journal of pharmaceutics, 1988 - Elsevier
… Various N-acyl derivatives (acetyl, benzoyl, N,N-diethylaminoacetyl and morpholinoacetyl) of the model sulfonamide N-methylp-toluenesulfonamide were synthesized and evaluated as …
Number of citations: 52 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.